Tiquizium bromide

Beschreibung

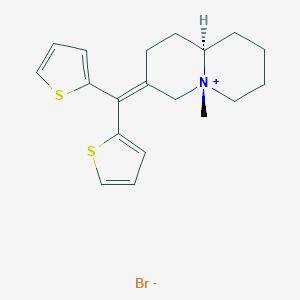

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBNGRDAHSELMQ-KYSFMIDTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046757 | |

| Record name | Tiquizium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71731-58-3 | |

| Record name | Tiquizium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71731-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiquizium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiquizium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIQUIZIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Level Investigations

Molecular Structure and Derivatives of Tiquizium (B129165) Bromide

Tiquizium bromide has a molecular formula of C₁₉H₂₄BrNS₂ and a molecular weight of 410.43 g/mol . chembk.comcymitquimica.comdrugfuture.compharmaffiliates.comrsc.org It typically appears as a white to off-white solid with a melting point ranging from 278-281°C (with decomposition). chemicalbook.comchembk.comdrugfuture.com

Quaternary Ammonium (B1175870) Salt Structure

This compound is classified as an organic bromide salt and, more specifically, a quaternary ammonium salt. chemicalbook.comdrugfuture.comebi.ac.uk Quaternary ammonium salts are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge on the nitrogen. This positively charged nitrogen is typically paired with an anion, in this case, bromide (Br⁻). drugfuture.comebi.ac.uk The presence of the quaternary ammonium group is significant as it generally limits the compound's ability to cross the blood-brain barrier, leading to a more peripherally acting pharmacological profile. wikipedia.org

Stereochemistry and Isomeric Forms

This compound possesses defined stereocenters. Its chemical name includes the stereochemical descriptors "(5R,9aR)-rel-", indicating specific relative configurations at these centers. cymitquimica.comdrugfuture.comchemspider.com The presence of these stereocenters means that this compound exists as a specific stereoisomer, which is crucial for its biological activity. The compound is also known by synonyms such as 3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidinium bromide, further highlighting its specific stereochemical arrangement. cymitquimica.comdrugfuture.com

Muscarinic Receptor Antagonism of this compound

This compound functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.compatsnap.com These G protein-coupled receptors are found throughout the body, including in smooth muscles, cardiac muscles, and various exocrine glands. patsnap.com

Binding Affinity and Selectivity for Muscarinic Receptor Subtypes (M1, M2, M3, M4, M5)

This compound exhibits affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, M5). patsnap.comncats.io Research using radioligand binding techniques, such as with ³H-quinuclidinyl benzilate, has shown that this compound acts as an atropine-type, nonselective muscarinic antagonist. ebi.ac.ukresearchgate.netnih.gov Its affinity towards muscarinic receptors in the stomach and ileum has been reported to be approximately 3-4 times more potent than atropine (B194438). researchgate.netnih.gov

Detailed binding affinity data (Ki values) for this compound across the muscarinic receptor subtypes are presented in the table below. The lower the Ki value, the stronger the drug binds to the receptor. tamar.org.br

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) ncats.io |

| M1 | 4.1 |

| M2 | 4.0 |

| M3 | 2.8 |

| M4 | 3.6 |

| M5 | 8.2 |

These values indicate that this compound demonstrates potent binding across all tested muscarinic receptor subtypes, with a slightly higher affinity for the M3 receptor. ncats.io Studies on human detrusor muscle also suggest that this compound has strong affinities, similar to M3-selective drugs like 4-DAMP. nih.govresearchgate.netjst.go.jp

Mechanism of Action via Acetylcholine Inhibition

The mechanism of action of this compound is centered on its anticholinergic properties, specifically its ability to competitively block muscarinic receptors. patsnap.compatsnap.com Acetylcholine normally binds to these receptors to initiate intracellular events that lead to smooth muscle contraction and increased glandular secretions. patsnap.com By occupying these muscarinic receptors, this compound prevents acetylcholine from binding and exerting its effects. patsnap.compatsnap.com This competitive antagonism results in the relaxation of smooth muscles and a reduction in secretions, which is the basis for its therapeutic effects in conditions involving excessive smooth muscle contraction or secretion. patsnap.com

Comparative Studies with Other Muscarinic Antagonists (e.g., Atropine, Butylscopolamine (B1205263) Bromide)

Investigations into the molecular and receptor-level interactions of this compound (also known as HSR-902) have characterized it as an atropine-type, nonselective muscarinic antagonist wikidata.orgwikipedia.orgguidetopharmacology.org. This classification indicates that this compound binds to muscarinic receptors without exhibiting significant selectivity for a particular subtype, similar to atropine wikidata.orgwikipedia.orgguidetopharmacology.org.

Detailed radioligand binding studies, utilizing 3H-quinuclidinyl benzilate, have been instrumental in determining the affinity and selectivity of this compound for muscarinic receptors in various tissues. Research findings indicate that this compound demonstrates a higher potency compared to atropine in certain peripheral tissues. Specifically, its affinity for muscarinic receptors in the stomach and ileum was found to be approximately 3 to 4 times more potent than that of atropine wikidata.orgwikipedia.orgguidetopharmacology.org.

Comparative pharmacological studies in isolated smooth muscle organs, including the stomach, duodenum, ileum, colon, gallbladder, and urinary bladder, have further elucidated the anti-acetylcholine activities of this compound in relation to other antispasmodic agents such as atropine and butylscopolamine bromide. In these preparations, this compound exhibited the most potent anti-acetylcholine activities among the tested agents in most organs. However, its activity in the urinary bladder was comparatively less potent, a characteristic also observed with atropine and diphemanil (B1209432) methylsulfate (B1228091) wikidata.org.

The binding affinities (pKi values) of this compound for different muscarinic receptor subtypes (M1, M2, M3, M4, and M5) have been quantified, providing a comprehensive understanding of its broad-spectrum antagonism.

Table 1: Comparative Binding Affinities (pKi Values) of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | This compound (pKi) wikipedia.org |

| M1 | 8.70 |

| M2 | 8.94 |

| M3 | 9.11 |

| M4 | 3.6 |

| M5 | 8.2 |

These data underscore this compound's potent antagonistic activity across multiple muscarinic receptor subtypes, contributing to its efficacy as an antispasmodic agent.

Pharmacological Actions and Mechanisms of Tiquizium Bromide

Antispasmodic Activity Mechanisms

Tiquizium (B129165) bromide acts as an antispasmodic by inhibiting the action of acetylcholine (B1216132), a key neurotransmitter involved in muscle contraction. This inhibition occurs through its specific ability to block muscarinic receptors, particularly the M3 receptor subtype, which are abundant in the smooth muscles of the gastrointestinal tract. patsnap.compatsnap.comcatalog-taisho.comrad-ar.or.jprad-ar.or.jpebi.ac.uk By preventing acetylcholine from binding to these receptors, tiquizium bromide effectively reduces muscle contractions and spasms, thereby alleviating discomfort and pain associated with gastrointestinal disorders. patsnap.compatsnap.com

The primary mechanism by which this compound induces gastrointestinal smooth muscle relaxation is its anticholinergic property. By blocking muscarinic receptors, it directly relaxes the smooth muscles of the gut, leading to a decrease in the intensity and frequency of spasms. patsnap.compatsnap.comdataintelo.com This action is crucial in conditions like irritable bowel syndrome (IBS), where muscle spasms contribute significantly to abdominal pain, cramps, and bloating. dataintelo.com

Beyond direct muscle relaxation, this compound's action on muscarinic receptors also contributes to a reduction in both intestinal motility and secretions. patsnap.compatsnap.com Research has shown that this compound can inhibit enhanced intestinal motility induced by agents such as indomethacin (B1671933). ebi.ac.uk Furthermore, it has been observed to reverse the decrease in intestinal mucus and fluid secretions that can be caused by indomethacin, suggesting a protective role in maintaining intestinal barrier integrity. ebi.ac.uk

Anti-Ulcer and Cytoprotective Mechanisms

This compound exhibits significant anti-ulcer and cytoprotective activities, particularly within the gastric mucosa. ebi.ac.uknih.govamanote.comjst.go.jpjst.go.jpresearchgate.net These effects are crucial for protecting the stomach lining from various damaging agents.

Studies have demonstrated that this compound (referred to as HSR-902 in some research) dose-dependently prevents acute gastric mucosal lesions induced by a variety of necrotizing agents. These agents include ethanol-HCl (60% ethanol (B145695) in 150 mM HCl), aspirin-HCl (150 mg/kg of aspirin (B1665792) in 150 mM HCl), 0.6 N HCl, and 0.2 N NaOH. nih.gov The cytoprotective effects of this compound were found to be comparable to or even more potent than those of pirenzepine (B46924), a known anti-ulcer agent. nih.gov This protective action is not abolished by pretreatment with indomethacin or N-ethylmaleimide, indicating a mechanism independent of prostaglandin (B15479496) synthesis or sulfhydryl compounds. nih.gov

A key aspect of this compound's cytoprotective mechanism involves its influence on gastric mucus and bicarbonate secretion. Gastric mucus and bicarbonate form a critical protective barrier against the harsh acidic and enzymatic environment of the stomach. diva-portal.org this compound has been shown to increase the binding of alcian blue to the gastric mucosa, as well as the levels of hexosamine and N-acetylneuramic acid in gastric juice. nih.gov These effects indicate an enhancement of gastric mucus production and quality. nih.gov Furthermore, unlike pirenzepine and atropine (B194438) sulfate, this compound (at 30 mg/kg, p.o.) was observed to increase gastric bicarbonate (HCO3-) secretion in pylorus-ligated rat preparations. nih.gov This increase in bicarbonate secretion contributes to the neutralization of acid at the mucosal surface, reinforcing the protective barrier. nih.govdiva-portal.org

Bronchodilatory Effects and Mechanisms

This compound also demonstrates bronchodilatory effects, primarily through its antimuscarinic action on airway smooth muscle. ebi.ac.uknih.gov In in vitro studies using canine tracheal smooth muscle, this compound (TQZ) exhibited a pA2 value of 8.75, indicating a high affinity for muscarinic receptors. nih.gov Its selectivity for muscarinic receptor subtypes was further characterized by pKi values, showing high affinity for M1, M2, and M3 receptors. nih.gov

Table 1: pKi Values of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | pKi Value nih.gov |

| M1 | 8.70 |

| M2 | 8.94 |

| M3 | 9.11 |

In clinical settings, an open pilot experiment involving patients with chronic obstructive pulmonary disease (COPD) showed that inhaled this compound (2.0 mg) significantly increased forced vital capacity (FVC) and forced expiratory volume in 1 second (FEV1) in a dose-dependent manner. nih.gov The mean maximum increases in FVC and FEV1 were 24% and 29%, respectively, measured 1 hour after inhalation. nih.gov These improvements in lung function were sustained, remaining significantly higher than control values even 8 hours post-inhalation, suggesting a prolonged bronchodilatory effect. nih.gov

Table 2: Mean Maximum Increases in Lung Function Parameters in COPD Patients (2.0 mg inhaled TQZ) nih.gov

| Parameter | Mean Maximum Increase (%) nih.gov | Time of Measurement nih.gov | Duration of Effect nih.gov |

| FVC | 24 | 1 hour post-inhalation | > 8 hours |

| FEV1 | 29 | 1 hour post-inhalation | > 8 hours |

Effects on Airway Smooth Muscle

This compound exhibits significant effects on airway smooth muscle, consistent with its antimuscarinic properties. Research has investigated its bronchodilatory capabilities both in vitro and in vivo. In experimental settings, this compound has been studied using canine tracheal smooth muscle to assess its potency. The pA2 value, a measure of antagonist potency, for this compound was determined to be 8.75. nih.gov

Furthermore, radioligand binding assays have been employed to examine its selectivity for muscarinic receptor subtypes. This compound demonstrated pKi values of 8.70 for M1 receptors, 8.94 for M2 receptors, and 9.11 for M3 receptors. These values indicate a high affinity for muscarinic receptors, particularly the M3 subtype, which is crucial for mediating bronchoconstriction in airway smooth muscle. nih.gov

Table 1: this compound Muscarinic Receptor Affinity

| Receptor Subtype | pKi Value |

| M1 | 8.70 |

| M2 | 8.94 |

| M3 | 9.11 |

Relevance to Obstructive Airway Diseases

The antimuscarinic action of this compound makes it relevant to the management of obstructive airway diseases, particularly chronic obstructive pulmonary disease (COPD). Its application has been explored in patients with this condition. cymitquimica.compharmaffiliates.comchemicalbook.com

An open pilot experiment involving seven patients with COPD demonstrated the bronchodilatory effects of inhaled this compound. The drug significantly increased forced vital capacity (FVC) and forced expiratory volume in 1 second (FEV1) in a dose-dependent manner. The mean maximum increases observed were 24% for FVC and 29% for FEV1, measured one hour post-inhalation of a 2.0 mg dose. Notably, these improvements in lung function remained statistically significant even eight hours after drug administration, indicating a sustained bronchodilatory effect. nih.gov

Table 2: Effects of Inhaled this compound (2.0 mg) on Lung Function in COPD Patients

| Parameter | Mean Maximum Increase (%) | Time to Maximum Effect (hours) | Duration of Significant Effect (hours) |

| FVC | 24 | 1 | >8 |

| FEV1 | 29 | 1 | >8 |

Potential Neurological Effects and Interactions

As an anticholinergic agent, this compound's effects are primarily mediated by blocking muscarinic receptors throughout the body. While its quaternary ammonium (B1175870) structure generally limits its ability to readily cross the blood-brain barrier, systemic anticholinergic activity can still lead to central nervous system (CNS) manifestations. patsnap.comwikipedia.orgnih.gov

Impact on Central Nervous System (CNS)

The impact of this compound on the CNS is largely a consequence of its systemic anticholinergic properties. Although it is primarily considered to have peripheral action due to its quaternary nitrogen, which typically restricts passage across the blood-brain barrier, the widespread distribution of muscarinic receptors means that blockade can result in central effects. patsnap.comwikipedia.orgnih.gov Potential CNS effects associated with anticholinergic drugs, including this compound, can include confusion, dizziness, and enhanced drowsiness. nih.govpatsnap.com

Interactions with Other Neuroactive Medications

Furthermore, caution is advised when this compound is used concurrently with medications that influence the central nervous system, including sedatives, tranquilizers, and certain pain medications. The combined effects of this compound and these neuroactive drugs may lead to an enhancement of CNS-related symptoms, such as increased drowsiness, confusion, and dizziness. patsnap.comrad-ar.or.jprad-ar.or.jp Anticholinergic agents, including antispasmodic drugs like this compound, are often categorized for careful monitoring in elderly patients due to their potential for adverse CNS side effects. e-hir.org

Preclinical Research and Animal Models

In Vitro Studies on Cellular and Tissue Preparations

In vitro investigations have provided insights into the direct interactions of tiquizium (B129165) bromide with muscarinic receptors and its effects on isolated smooth muscle tissues.

Radioligand Binding Assays

Radioligand binding techniques have been instrumental in characterizing the affinity and selectivity of tiquizium bromide for muscarinic receptors. Studies using 3H-quinuclidinyl benzilate revealed that this compound (HSR-902) acts as an atropine-type, nonselective muscarinic antagonist. wikipedia.orgguidetopharmacology.orgmims.com Notably, its affinity for muscarinic receptors in stomach and ileal tissues was found to be approximately 3-4 times more potent than that of atropine (B194438). wikipedia.orgguidetopharmacology.org Further research determined the pKi values of this compound for different muscarinic receptor subtypes (M1, M2, and M3). mims.com

Table 1: pKi Values of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | pKi Value |

| M1 | 8.70 |

| M2 | 8.94 |

| M3 | 9.11 |

Isolated Organ Bath Experiments (e.g., Guinea-pig Ileum, Canine Tracheal Smooth Muscle)

Isolated organ bath experiments are crucial for evaluating the direct effects of compounds on smooth muscle contractility. In canine tracheal smooth muscle, this compound (TQZ) demonstrated a pA2 value of 8.75, indicating its significant antimuscarinic effect on airway smooth muscle. mims.comwikipedia.org The guinea-pig ileum is another widely utilized preparation in pharmacology to study smooth muscle responses to various agents, including muscarinic antagonists. usda.govcenmed.comfishersci.co.ukgithub.com In this context, this compound's higher potency compared to atropine on ileal muscarinic receptors is particularly relevant. wikipedia.orgguidetopharmacology.org Additionally, tiquizium (at concentrations of 1 x 10^-6 to 1x10^-5 g/ml) was observed to increase transmural stimulation (TM contraction) and/or resting tone (at 1 x 10^-5 g/ml) in isolated guinea pig urinary bladder preparations. citeab.com

Table 2: pA2 Value of this compound in Canine Tracheal Smooth Muscle

| Tissue | pA2 Value |

| Canine Tracheal Smooth Muscle | 8.75 |

In Vivo Animal Model Investigations

In vivo studies in animal models have provided comprehensive data on the efficacy of this compound in modulating physiological processes and its potential therapeutic applications.

Gastrointestinal Motility Studies in Animal Models

This compound (HSR-902) functions as an antispasmodic agent, specifically employed to alleviate convulsion and hypermobility of intestinal smooth muscle. citeab.com Investigations in dogs revealed a strong correlation between the time-course of this compound's inhibitory effect on stomach contraction and the plasma levels of the unchanged drug following intraduodenal administration. zellbio.eu Animal models, such as dogs exhibiting increased gastric acid secretion, serve as relevant systems to study abnormal gastrointestinal motility that mirrors human disease conditions. guidetopharmacology.orgfishersci.pt

Gastric Mucosal Lesion Models

This compound (HSR-902) has demonstrated significant cytoprotective activity in various gastric mucosal lesion models in rats. Oral administration of HSR-902 (10-100 mg/kg) dose-dependently prevented gastric mucosal lesions induced by necrotizing agents such as ethanol-HCl, aspirin-HCl, 0.6 N HCl, and 0.2 N NaOH. wikipedia.orgciteab.comnih.gov Its protective effects were found to be comparable to or even slightly more potent than pirenzepine (B46924). wikipedia.orgciteab.com

Furthermore, HSR-902 (30 mg/kg, p.o.), similar to pirenzepine, increased alcian blue binding to the gastric mucosa and elevated both hexosamine and N-acetylneuramic acid levels in gastric juice. It also effectively reversed the decrease in alcian blue binding observed during water-immersion stress. wikipedia.orgciteab.com Uniquely, unlike pirenzepine and atropine sulfate, HSR-902 (30 mg/kg, p.o.) was shown to increase gastric HCO3- secretion in pylorus-ligated preparations. citeab.com The cytoprotective effect of HSR-902 (30 mg/kg, p.o.) against aspirin-HCl-induced gastric mucosal lesions remained unaffected by pretreatment with indomethacin (B1671933) (10 mg/kg, s.c.) or N-ethylmaleimide (10 mg/kg, s.c.), suggesting a mechanism independent of prostaglandin (B15479496) synthesis or sulfhydryl compounds. citeab.com Beyond acute lesions, HSR-902 also inhibited the development of gastric lesions induced by aspirin (B1665792), indomethacin, serotonin (B10506), and reserpine, as well as duodenal lesions caused by cysteamine (B1669678) and mepirizole. wikipedia.orgnih.gov Its activity in these models was reported to be more potent than timepidium. nih.gov

Table 3: Cytoprotective Effects of this compound on Gastric Mucosal Lesions in Rats

| Lesion Inducing Agent | Effect of this compound (HSR-902) | Comparison to Pirenzepine |

| Ethanol-HCl | Dose-dependent prevention | Equal or more potent |

| Aspirin-HCl | Dose-dependent prevention | Equal or more potent |

| 0.6 N HCl | Dose-dependent prevention | Equal or more potent |

| 0.2 N NaOH | Dose-dependent prevention | Equal or more potent |

| Water-immersion stress | Increased alcian blue binding, hexosamine, N-acetylneuramic acid; reversed decrease in alcian blue binding | Similar |

| Aspirin | Inhibited development | More potent than timepidium |

| Indomethacin | Inhibited development | More potent than timepidium |

| Serotonin | Inhibited development | More potent than timepidium |

| Reserpine | Inhibited development | More potent than timepidium |

| Cysteamine (Duodenal) | Inhibited development | More potent than timepidium |

| Mepirizole (Duodenal) | Inhibited development | More potent than timepidium |

Studies in Specific Disease Models (e.g., Irritable Colon Syndrome, Diabetic Autonomic Neuropathy)

This compound has been investigated for its potential in managing symptoms associated with specific disease models. It is recognized for its use in treating convulsion and hypermobility in conditions like irritable bowel syndrome (IBS). wikipedia.orgciteab.comwikipedia.org Animal models for IBS frequently involve the induction of psychosocial stress, which can lead to visceral hyperalgesia and altered gut motility, mimicking aspects of the human condition. alfa-chemistry.comnih.gov

Furthermore, this compound is mentioned in the context of pharmacological strategies for managing diabetic autonomic neuropathy (DAN). mims.commpg.de Animal models for DAN, such as streptozotocin-induced diabetes in rats, are utilized to study the development of autonomic neuropathy, including effects on the ileum. nih.gov Other established animal models for DAN research include BB/Wor-rats, non-obese diabetic (NOD) mice, and Zucker diabetic fatty (ZDF) rats, which replicate various features of diabetic complications. mims.commpg.de

Clinical Research and Therapeutic Applications

Efficacy in Gastrointestinal Disorders

Clinical research and application of tiquizium (B129165) bromide have centered on its ability to alleviate symptoms associated with various gastrointestinal disorders by reducing smooth muscle contractions and spasms. patsnap.com

Tiquizium bromide is utilized as an anticholinergic agent for the management of abdominal symptoms in patients with Irritable Bowel Syndrome (IBS). ncats.io The primary indication for the compound is the relief of smooth muscle spasms within the gastrointestinal tract, which are a key feature of IBS. patsnap.com Its mechanism involves relaxing the gut's smooth muscles, which can decrease the intensity and frequency of spasms, thereby alleviating associated pain and bloating. patsnap.com

Anticholinergic agents as a class, including this compound, have been shown in meta-analyses to be effective in improving gastrointestinal symptoms such as abdominal pain. medscape.com By inhibiting muscarinic receptors in the intestine, these drugs reduce motility and spasmodic activity, which are primary contributors to the discomfort experienced by individuals with IBS. patsnap.com

Table 1: General Efficacy of Anticholinergic Agents in IBS Symptom Management

| Symptom | Efficacy | Mechanism of Action |

| Abdominal Pain/Spasms | Effective in reducing pain and discomfort associated with spasms. medscape.com | Inhibition of intestinal smooth-muscle depolarization. medscape.com |

| Bowel Motility | Reduces hypermotility and spasmodic contractions. patsnap.com | Competitive antagonism at muscarinic receptors. patsnap.com |

| Overall Symptoms | Provides relief for specific symptoms like pain. patsnap.com | Relaxation of gastrointestinal smooth muscles. patsnap.com |

This compound has demonstrated promise as a therapeutic agent for gastritis and peptic ulcers due to its cytoprotective and antisecretory effects. nih.govnih.gov In preclinical studies, this compound (referred to as HSR-902) was shown to dose-dependently prevent the formation of acute gastric mucosal lesions in rats induced by various necrotizing agents. nih.gov The protective effects of this compound were found to be comparable or slightly more potent than those of the antiulcer agent pirenzepine (B46924). nih.govnih.gov

Furthermore, the compound was observed to increase gastric mucus secretion, a key component of the mucosal defense system. nih.gov It also dose-dependently inhibited gastric acid and pepsin output in pylorus-ligated rat models. nih.gov Unlike some other anticholinergics, this compound was found to increase gastric bicarbonate (HCO3-) secretion, which plays a crucial role in neutralizing acid at the mucosal surface. nih.gov These findings suggest that this compound's utility in treating gastritis and peptic ulcers stems from multiple mechanisms, including the inhibition of aggressive factors like acid and pepsin and the enhancement of defensive factors like mucus and bicarbonate secretion. nih.govnih.gov

Table 2: Comparative Cytoprotective Effects of this compound (HSR-902) in Preclinical Models

| Lesion-Inducing Agent | This compound (HSR-902) Efficacy | Pirenzepine Efficacy |

| Ethanol-HCl | Dose-dependently prevented gastric mucosal lesions. nih.gov | Showed comparable protective effects. nih.gov |

| Aspirin-HCl | Dose-dependently prevented gastric mucosal lesions. nih.gov | Showed comparable protective effects. nih.gov |

| Water-immersion stress | Dose-dependently inhibited the development of gastric lesions. nih.gov | Showed comparable or slightly less potent inhibitory activity. nih.gov |

| Indomethacin (B1671933) | Dose-dependently inhibited the development of gastric lesions. nih.gov | Showed comparable or slightly less potent inhibitory activity. nih.gov |

This compound is used for the treatment of conditions related to the gallbladder and biliary tract, specifically to address convulsions and hypermobility. ncats.ioebi.ac.uk The painful symptoms of biliary colic are often caused by spasms of the smooth muscle in the gallbladder and biliary ducts, frequently in response to obstruction by gallstones. unimi.it As an antispasmodic, this compound acts to relax these smooth muscles. ncats.io This relaxation can help to alleviate the intense pain associated with biliary colic by reducing the pressure and spasmodic contractions within the biliary system. patsnap.com Its application is based on its general mechanism of inhibiting acetylcholine-induced muscle contractions. patsnap.com

The therapeutic use of this compound extends to the management of urolithiasis (the formation of kidney stones). ncats.ioebi.ac.uk The pain associated with this condition, often termed renal colic, is primarily caused by spasms of the smooth muscle in the ureter as it attempts to move a stone. nih.govwalterbushnell.com By acting as a muscarinic antagonist, this compound can relax the ureteral smooth muscle. ncats.io This reduction in ureteral spasms helps to alleviate the severe pain of renal colic and may facilitate the passage of the stone through the urinary tract. medscape.com The effectiveness of antispasmodic agents in this context is due to their ability to counteract the intense, uncoordinated muscular activity that occurs in response to the obstruction. nih.gov

This compound was initially developed by research institutions focusing on a range of gastrointestinal disorders, including functional dyspepsia. patsnap.com Functional dyspepsia is a condition characterized by upper abdominal symptoms such as pain, bloating, or early satiety without a clear structural cause. nih.gov The application of this compound for this condition is based on its ability to relax smooth muscles in the digestive tract, which can be a contributing factor to symptoms. patsnap.com In clinical trial protocols for other gastrointestinal drugs, this compound has been classified as a muscarinic M3 receptor antagonist. nih.gov The general class of muscarinic antagonists is also recognized for its use in conditions involving intestinal muscle spasms, such as diverticulitis. wikiwand.com

Clinical Studies in Respiratory Conditions

While primarily known for its gastrointestinal applications, this compound has also been studied for its potential effects on respiratory conditions. As an antimuscarinic agent, it has the potential to affect airway smooth muscle. nih.gov

A pilot study investigated the bronchodilatory effect of inhaled this compound in seven patients with chronic obstructive pulmonary disease (COPD). nih.gov The research found that the compound caused significant, dose-dependent increases in key lung function parameters. nih.gov Following inhalation, measures of forced vital capacity (FVC) and forced expiratory volume in 1 second (FEV1) improved, with the effects lasting for a considerable duration. nih.gov These results suggest that this compound is an effective antimuscarinic agent that can induce significant bronchodilation in patients with COPD. nih.gov

Table 3: Bronchodilatory Effects of Inhaled this compound in COPD Patients (Pilot Study)

| Lung Function Parameter | Mean Maximum Increase | Time to Maximum Increase | Duration of Significant Effect |

| Forced Vital Capacity (FVC) | 24% nih.gov | 1 hour post-inhalation nih.gov | At least 8 hours nih.gov |

| Forced Expiratory Volume in 1s (FEV1) | 29% nih.gov | 1 hour post-inhalation nih.gov | At least 8 hours nih.gov |

Exploration of Other Therapeutic Areas

The therapeutic application of this compound is established in the management of disorders related to smooth muscle spasm in the gastrointestinal, biliary, and urinary systems. ncats.io It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, which are prevalent in smooth muscles and exocrine glands. patsnap.com By blocking the action of acetylcholine, this compound leads to the relaxation of these muscles. patsnap.com

In Japan, this compound is commercially available and indicated for conditions characterized by convulsion and hypermotility. ncats.iorad-ar.or.jp Its use is established in treating symptoms associated with a range of gastrointestinal conditions. ncats.io

Gastrointestinal Applications:

Gastritis ncats.iorad-ar.or.jp

Gastric and duodenal ulcers ncats.iorad-ar.or.jpebi.ac.uk

Enteritis ncats.iorad-ar.or.jp

Irritable Bowel Syndrome (IBS) patsnap.comncats.iorad-ar.or.jppatsnap.com

Gallbladder and biliary tract diseases ncats.iorad-ar.or.jp

Urological Applications:

Urolithiasis (urinary calculus) ncats.iorad-ar.or.jpebi.ac.uk

Overactive bladder syndrome and other urinary tract disorders involving involuntary bladder contractions patsnap.com

Clinical evaluation in patients with spastic pain from ureteral stones has suggested its efficacy in providing relief. ebi.ac.uk Research has also explored its potential as an anti-ulcer agent, with studies in rats showing it can inhibit the development of gastric and duodenal lesions. ebi.ac.uk

Detailed Research Findings

Below is a summary of findings from research on the therapeutic applications of this compound.

| Therapeutic Area | Condition | Key Research Findings |

| Gastroenterology | Irritable Bowel Syndrome (IBS), Peptic Ulcers, Gastritis | Acts as an antimuscarinic agent, reducing motility and spasmodic activity in the gastrointestinal tract, thereby alleviating abdominal pain and discomfort. patsnap.com It is used to treat hypermotility in gastritis, gastric ulcers, and enteritis. ncats.iorad-ar.or.jp |

| Urology | Urolithiasis, Overactive Bladder | Used for spastic pain caused by ureteral stones. ebi.ac.uk By blocking muscarinic receptors in the bladder, it helps reduce the frequency and urgency of urination in conditions like overactive bladder. patsnap.com |

Synthesis and Structural Modification Research

Computational Chemistry and Molecular Docking

In silico Prediction of Molecular Interactions

In silico prediction methods, particularly molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery for understanding the molecular interactions between a ligand and its target protein. For a compound like Tiquizium (B129165) bromide, known to be a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, these computational approaches would be employed to predict and characterize its binding mode and affinity at the receptor site.

The process typically involves:

Target Preparation: Obtaining the three-dimensional structure of the muscarinic receptor (e.g., M1, M2, M3, M4, M5 subtypes, with M3 being a noted target for Tiquizium bromide patsnap.com) from databases like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.

Molecular Docking: Performing docking simulations to predict the most probable binding poses of this compound within the receptor's binding pocket. Docking algorithms score these poses based on their predicted binding energy, indicating the strength of the interaction.

Interaction Analysis: Analyzing the predicted binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, π-stacking, and salt bridges, between this compound and specific amino acid residues within the receptor. For quaternary ammonium (B1175870) compounds like this compound, ionic interactions with negatively charged residues in the orthosteric binding site of mAChRs are often critical.

Molecular Dynamics Simulations: Extending the analysis with molecular dynamics simulations to observe the stability of the ligand-receptor complex over time, account for protein flexibility, and refine the understanding of binding kinetics and thermodynamics.

While specific detailed in silico prediction data for this compound's molecular interactions were not found in the provided literature, the general application of these methods to thiophene-based compounds and their targets, including the evaluation of selectivity, is well-established in the field researchgate.netmdpi.com. Such studies would aim to elucidate the precise atomic-level interactions that contribute to this compound's potent antimuscarinic activity and its selectivity profile.

Analysis of Putative Binding Sites

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) patsnap.com. Its primary therapeutic effect stems from blocking the action of acetylcholine at these receptors, leading to the relaxation of smooth muscles and a reduction in secretions patsnap.com. There are five known subtypes of muscarinic receptors (M1-M5) patsnap.com. This compound has been identified as an M3 receptor antagonist patsnap.com.

Experimental studies using radioligand binding techniques have demonstrated this compound's affinity and selectivity for muscarinic receptors nih.gov. Research indicates that this compound acts as an atropine-type, non-selective muscarinic antagonist nih.gov. Notably, its affinity for muscarinic receptors in the stomach and ileum has been shown to be approximately 3-4 times more potent than that of atropine (B194438) nih.gov.

The putative binding site for this compound is therefore the orthosteric binding pocket of muscarinic acetylcholine receptors. This pocket is highly conserved among mAChR subtypes and is where the endogenous neurotransmitter acetylcholine binds. As a competitive antagonist, this compound occupies this site, preventing acetylcholine from binding and initiating its downstream signaling cascade patsnap.com.

In silico analysis of these binding sites, building upon the known experimental data, would focus on:

Residue Identification: Pinpointing the specific amino acid residues within the muscarinic receptor binding pocket that form critical interactions with this compound. For muscarinic antagonists, key residues in the transmembrane helices (e.g., aspartate residues in TM3, tyrosine/threonine residues in TM5 and TM6) are often involved in hydrogen bonding and hydrophobic interactions.

Pharmacophore Modeling: Developing pharmacophore models based on the predicted binding interactions to identify the essential chemical features of this compound required for its antagonistic activity at muscarinic receptors. This can guide future structural modification research.

While the exact atomic-level details of this compound's binding interactions derived from specific in silico studies were not available in the provided search results, the established mechanism of action as a muscarinic antagonist provides a clear framework for understanding its putative binding sites and the types of molecular interactions that would be explored computationally.

Pharmacokinetics and Biotransformation Studies

Absorption and Distribution Studies

Investigations into the absorption and distribution of tiquizium (B129165) bromide provide insight into its systemic availability and how it disperses within the body following administration.

Bioavailability and Tissue Distribution

The disposition of 14C-tiquizium bromide has been studied in dogs following both oral (p.o.) and intravenous (i.v.) administration. After oral administration, maximum blood concentrations of radioactivity were observed between one and three hours post-dosing. ebi.ac.uknih.govresearchgate.net The terminal phase half-lives were reported as 7.1 hours for intravenous administration and 9.4 to 12.0 hours for oral administration in dogs. ebi.ac.uknih.govresearchgate.net The relative bioavailability of tiquizium bromide in dogs was determined to be 26%. ebi.ac.uknih.govresearchgate.net

In healthy human adults, following a single oral administration of 10 mg of this compound, the concentration of the unchanged drug in serum reached its highest value, approximately 10 ng/mL, after 1.5 hours. chembk.comchembk.com The clearance half-life in humans was approximately 1.4 hours. chembk.comchembk.com

This compound, like other quaternary ammonium (B1175870) derivatives, is generally characterized by poor systemic absorption, often remaining predominantly within the gastrointestinal tract where it exerts its local muscle relaxant activity. researchgate.net

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous (IV) Administration | Oral (p.o.) Administration |

| Terminal Phase Half-life (t½) | 7.1 h ebi.ac.uknih.govresearchgate.net | 9.4-12.0 h ebi.ac.uknih.govresearchgate.net |

| Relative Bioavailability | Not applicable | 26% ebi.ac.uknih.govresearchgate.net |

| Time to Max. Blood Conc. (Tmax) | Not applicable | 1-3 h (radioactivity) ebi.ac.uknih.govresearchgate.net |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Oral)

| Parameter | Value |

| Time to Max. Serum Conc. (Tmax) | 1.5 h chembk.comchembk.com |

| Max. Serum Conc. (Cmax) | ~10 ng/mL (after 10mg dose) chembk.comchembk.com |

| Clearance Half-life (t½) | ~1.4 h chembk.comchembk.com |

Metabolism and Excretion Pathways

The body processes this compound through specific metabolic transformations and eliminates it via various routes.

Identification of Metabolites (e.g., Hydroxylation, Glucuronidation)

The most significant mechanism of biotransformation for this compound involves hydroxylation at the 5-position of the thiophene (B33073) ring. ebi.ac.uknih.govresearchgate.netchembk.com In canine studies, glucuronides of the isomeric hydroxylated products of this compound have been identified in the urine. ebi.ac.uknih.govresearchgate.net In humans, the primary metabolic pathway is also hydroxylation of the thiophene ring, with metabolites in the urine mainly consisting of thiophene ring -O-sulfate, and trace amounts of thiophene ring -O-glucuronide. chembk.comchembk.com

Excretion Routes (e.g., Urinary, Biliary)

In dogs, the urinary excretion of 14C-tiquizium bromide over three days was 24% after intravenous administration and between 5% and 9% after oral administration. ebi.ac.uknih.govresearchgate.net For human subjects, over 90% of the total excretion occurred within 6 hours, and the total excretion of the original drug in urine within 24 hours was approximately 0.9% of the administered dose. chembk.comchembk.com While specific detailed biliary excretion data for this compound were not extensively detailed in the provided sources, some quaternary ammonium derivatives, which share similar characteristics, are known to be primarily eliminated via metabolism and biliary excretion, with less contribution from urinary excretion. yaozh.com

Correlation of Pharmacokinetics with Pharmacological Effect

Studies have demonstrated a correlation between the pharmacokinetic profile of this compound and its observed pharmacological effects. In dogs, the time-course of the inhibitory effect of this compound on stomach contraction showed a good correlation with the plasma levels of the unchanged drug following intraduodenal administration. ebi.ac.uknih.govresearchgate.net This suggests a direct relationship between systemic exposure to the parent compound and its antispasmodic action on smooth muscle. Furthermore, this compound has been shown to cause significant bronchodilation in patients with chronic obstructive pulmonary disease (COPD), with the effects on forced vital capacity (FVC) and forced expiratory volume in 1 second (FEV1) lasting up to 8 hours after inhalation. nih.gov

Drug Interactions and Safety Considerations

Potential Drug-Drug Interactions

Tiquizium (B129165) bromide can interact with various medications, potentially altering their therapeutic effects or increasing the risk of adverse reactions. wikipedia.org Patients are advised to inform their healthcare providers of all medications they are currently taking, including over-the-counter drugs and supplements, to identify and manage potential interactions. wikipedia.org

A key interaction involves other anticholinergic drugs, such as certain antihistamines, tricyclic antidepressants, and antipsychotics. wikipedia.org Co-administration of Tiquizium bromide with these agents can amplify anticholinergic effects, leading to an increased incidence of side effects like dry mouth, constipation, and urinary retention. wikipedia.org

This compound may interact with medications that influence gastrointestinal motility, specifically prokinetic agents like Itopride. wikipedia.org These interactions can counteract the therapeutic effects of one or both medications, thereby reducing their efficacy in managing gastrointestinal symptoms. wikipedia.org The inhibitory action of anticholinergic agents like this compound can decrease the activity of drugs that activate gastrointestinal motility, such as Itopride, which works by increasing acetylcholine (B1216132) concentrations. nih.govmims.comnih.gov

| Interacting Drug Class | Specific Examples | Potential Effect | Mechanism | Citation |

| Prokinetic Agents | Itopride | Reduced efficacy of both medications | This compound's anticholinergic action counteracts prokinetic effects. | wikipedia.orgnih.govmims.comnih.gov |

Caution is advised when this compound is administered concurrently with medications that affect the central nervous system (CNS), including sedatives, tranquilizers, and certain pain medications. wikipedia.org The combined effects of this compound and these CNS depressants may lead to enhanced drowsiness, confusion, and dizziness. wikipedia.org

| Interacting Drug Class | Specific Examples | Potential Effect | Mechanism | Citation |

| CNS Depressants | Sedatives, Tranquilizers, Certain Pain Medications | Enhanced drowsiness, confusion, dizziness | Additive CNS depressive effects. | wikipedia.org |

Adverse Event Profiles in Clinical and Preclinical Studies

As with any medication, this compound may cause side effects in some patients. wikipedia.org The reported adverse events are primarily linked to its anticholinergic properties. wikipedia.orgwikipedia.org

Common side effects associated with this compound include dry mouth, constipation, blurred vision, and urinary retention. wikipedia.orgwikipedia.orgwikidata.orgwikidoc.org These effects are generally mild and may decrease as the body adjusts to the medication. wikipedia.org

More serious, though typically rare, adverse effects have also been reported:

Central Nervous System: Confusion, dizziness, and an increased heart rate can occur, which may be more pronounced in older adults or individuals with pre-existing medical conditions. wikipedia.orgwikipedia.org Dizziness or lightheadedness is a notable side effect that can impact activities requiring alertness, such as driving or operating machinery. wikipedia.org Rare instances of mental or mood changes, including confusion or hallucinations, have been observed and warrant immediate medical attention. wikipedia.org

Gastrointestinal: Patients may experience more pronounced gastrointestinal disturbances such as nausea, vomiting, or abdominal pain, which should be closely monitored as they can sometimes be mistaken for the conditions the drug is intended to treat. wikipedia.org

Cardiovascular: Reports include palpitations or an increased heart rate, particularly for individuals with a history of heart disease or high blood pressure. wikipedia.org

Urinary System: Urinary retention or difficulty in urination is a less common side effect, especially relevant for patients with pre-existing urinary conditions like benign prostatic hyperplasia (BPH). wikipedia.org

Allergic Reactions: Allergic reactions, though rare, can manifest as rash, itching, swelling (particularly of the face, tongue, or throat), severe dizziness, and trouble breathing, necessitating immediate medical attention. wikipedia.orgwikidata.orgwikidoc.org Severe reactions, such as shock and anaphylactoid symptoms (e.g., hypotension, dyspnea, larynx edema, urticaria, pallor, diaphoresis), have been reported and require immediate discontinuation of the medication and appropriate therapeutic measures. mims.comwikidata.orgwikidoc.org

Long-term use of this compound may be associated with more serious side effects, and therefore, its prolonged usage should be closely monitored by a healthcare provider. wikipedia.org

| System Organ Class | Common Side Effects (≥1%) | Less Common/Serious Side Effects (<1%) | Citation |

| Anticholinergic | Dry mouth, Constipation, Blurred vision, Urinary retention | Increased heart rate (palpitations) | wikipedia.orgwikipedia.orgwikidata.orgwikidoc.org |

| Nervous System | Dizziness, Lightheadedness | Confusion, Hallucinations, Enhanced drowsiness | wikipedia.orgwikipedia.org |

| Gastrointestinal | Nausea, Vomiting, Abdominal pain | wikipedia.org | |

| Immune System | Rash, Itching, Swelling (face, tongue, throat), Severe dizziness, Trouble breathing, Shock, Anaphylactoid reactions (hypotension, dyspnea, larynx edema, urticaria, pallor, diaphoresis) | mims.comwikipedia.orgwikidata.orgwikidoc.org |

Future Directions and Research Opportunities

Novel Formulations and Delivery Systems

Advancements in pharmaceutical technology present significant opportunities for developing novel formulations and delivery systems for Tiquizium (B129165) bromide. The goal of these innovations is to enhance bioavailability, improve patient compliance, and potentially reduce the frequency of administration. Controlled-release formulations are a key area of interest, designed to provide sustained therapeutic effects and maintain consistent drug levels over extended periods. nih.gov Such systems could lead to improved management of chronic conditions, where prolonged antispasmodic action is beneficial.

Beyond traditional oral forms, research into alternative delivery methods, such as transdermal patches, represents a promising avenue. A transdermal drug delivery system for Tiquizium bromide has been explored, aiming to achieve selective modulation of drug permeation and delivery rates. wikipedia.orgwmcloud.org These systems typically involve embedding the active agent within polymeric and/or adhesive carrier layers, proximate to a non-drug containing polymeric backing layer, designed to control the permeation rate and drug profile. wikipedia.org This approach could offer advantages in terms of bypassing hepatic first-pass metabolism, reducing gastrointestinal side effects, and improving patient convenience, particularly for individuals with swallowing difficulties or those requiring consistent drug delivery.

Expanded Therapeutic Indications

While this compound is primarily indicated for various gastrointestinal and biliary tract disorders, including irritable bowel syndrome, gastritis, duodenal ulcer, enteritis, gallbladder disease, and urolithiasis, ongoing research suggests potential for expanded therapeutic indications. nih.govwikipedia.orgwikipedia.orgwikidata.orgiiab.mewikidata.org

One notable area of exploration is its bronchodilatory effect. Preclinical and early clinical investigations have demonstrated that this compound exhibits antimuscarinic activity on airway smooth muscle. An open pilot experiment in patients with chronic obstructive pulmonary disease (COPD) showed that inhaled this compound significantly increased forced vital capacity (FVC) and forced expiratory volume in 1 second (FEV1) in a dose-dependent manner. wikipedia.orgresearchgate.net These findings suggest a potential role for this compound as a bronchodilator in respiratory conditions, warranting further investigation into its efficacy and safety in this context.

Furthermore, its antispasmodic properties may extend to other conditions characterized by smooth muscle spasms, such as diverticulitis and dysmenorrhea. nih.gov Functional dyspepsia is another area where antispasmodic agents are often considered, and this compound's established mechanism of action makes it a candidate for further study in this indication. nih.gov

Advanced Preclinical and Clinical Trial Designs

Future research on this compound will benefit from advanced preclinical and clinical trial designs aimed at providing more robust evidence and identifying optimal treatment strategies. Beyond traditional randomized controlled trials (RCTs), innovative designs can address specific challenges in gastrointestinal and respiratory research.

In preclinical settings, the use of sophisticated models to study gastrointestinal motility, such as video-based gastrointestinal motility monitoring (GIMM) systems in animal models, can provide detailed insights into the effects of anticholinergic drugs on slow waves and rhythmic contractions. wikidata.org This allows for a deeper understanding of this compound's mechanistic actions at a physiological level.

For clinical trials, there is a continuous push for more rigorous and patient-centric designs. While past studies have included comparative double-blind trials, such as the comparison of this compound with butylscopolamine (B1205263) bromide for ureteral stone patients, future trials can incorporate adaptive designs, real-world evidence studies, and personalized medicine approaches. wikipedia.org The emphasis on identifying and validating noninvasive biomarkers to improve diagnostic precision and guide treatment selection in conditions like IBS is particularly relevant. wikipedia.orgwikidata.org This shift towards biomarker-guided trials can help tailor treatments to individual patient subtypes, potentially improving response rates and optimizing resource allocation.

Application of Omics Technologies in this compound Research

The integration of omics technologies—genomics, proteomics, metabolomics, and microbiomics—holds significant promise for advancing this compound research, even though direct this compound-specific omics studies are not widely reported. These technologies can provide a comprehensive understanding of drug action, identify predictive biomarkers, and uncover novel therapeutic targets.

In the context of gastrointestinal disorders, particularly IBS, understanding the role of gut dysbiosis through fecal microbiome characterization is a key area of omics research. mims.com While not directly linked to this compound, exploring how this compound treatment might influence the gut microbiome or how baseline microbiome profiles affect treatment response could be a valuable future direction.

Furthermore, pharmacogenomics, a branch of omics, can investigate genetic polymorphisms that influence drug metabolism or receptor sensitivity, potentially explaining variability in patient response to this compound. For example, genetic variations in serotonin (B10506) transporter (5-HTT) have been shown to affect the efficacy of other IBS treatments like alosetron (B1665255) and tegaserod. mims.com Applying similar pharmacogenomic approaches to this compound could help identify genetic markers predicting treatment success or susceptibility to certain effects.

Proteomics and metabolomics could be utilized to identify protein or metabolite signatures in patients that correlate with disease severity or response to this compound, leading to the discovery of novel noninvasive biomarkers for diagnosis, prognosis, and treatment monitoring. The broader field of medicinal chemistry, which includes compounds with a thiophene (B33073) nucleus like this compound, is increasingly leveraging omics technologies to understand drug mechanisms and identify new therapeutic prototypes. mims.com

The application of these advanced technologies will facilitate a more precise and personalized approach to the use of this compound, moving beyond symptomatic relief to address underlying pathophysiological mechanisms and predict individual patient responses.

Q & A

Q. What are the established synthetic routes for Tiquizium bromide, and how can its structural purity be validated?

this compound is synthesized via a multi-step process involving cyclization and alkylation. A key method involves reacting tetrahydroisoquinoline derivatives with Grignard reagents (e.g., methylmagnesium bromide) followed by acid-catalyzed elimination to form the quaternary ammonium structure . Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the octahydroquinolizinium core and bromine incorporation. High-resolution mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular weight (C₁₉H₂₃BrN₂S₂; MW 410.44) and purity (>95%) .

Q. What is the pharmacological mechanism of this compound, and how is its antispasmodic efficacy measured?

this compound acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), inhibiting smooth muscle contraction in the gastrointestinal tract . Its efficacy is quantified via in vitro organ bath assays using isolated rat ileum, measuring reductions in acetylcholine-induced contractions (IC₅₀ values typically <1 μM). In vivo models (e.g., rodent gastric emptying tests) assess dose-dependent inhibition of spasms, with effective doses ranging from 0.1–1 mg/kg .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across species?

Discrepancies in LD₅₀ values (e.g., 10.3 mg/kg i.v. in mice vs. 14.2 mg/kg i.v. in dogs) may arise from interspecies metabolic differences. Methodological solutions include:

Q. What experimental strategies optimize the yield of this compound’s key intermediate during synthesis?

The tertiary alcohol intermediate (335) is prone to side reactions during alkylation. Optimization approaches include:

- Temperature control : Maintaining −20°C during Grignard reagent addition to minimize epoxide formation.

- Catalyst screening : Testing Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

- Purification protocols : Using flash chromatography with ethyl acetate/hexane gradients to isolate the intermediate at >90% purity.

Q. How should researchers design studies to evaluate drug-drug interactions between this compound and prokinetic agents?

this compound’s anticholinergic effects may antagonize prokinetics like Itopride (acetylcholinesterase inhibitor). A robust design includes:

- Dual-ligand binding assays : Quantify mAChR affinity shifts when co-administered with Itopride .

- In vivo motility models : Use wireless capsule tracking in rodents to measure gastric emptying rates under combination therapy.

- Statistical modeling : Apply isobolographic analysis to classify interactions as synergistic, additive, or antagonistic .

Methodological Guidelines

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Q. How can researchers address variability in preclinical efficacy data for this compound?

Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.